N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and DNA-Gyrase Inhibition
A study by Domagala et al. (1988) synthesized and evaluated a series of compounds similar to N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide for antibacterial activity and DNA-gyrase inhibition. This research established correlations between the inhibition of DNA gyrase and antibacterial potency, providing insights into the potential use of such compounds in antibacterial therapies (Domagala et al., 1988).
Catalytic Behavior Towards Ethylene Reactivity
Sun et al. (2007) investigated compounds structurally related to this compound, exploring their catalytic behavior toward ethylene reactivity. This study provides valuable data on the potential industrial applications of these compounds in catalysis (Sun et al., 2007).
Application in Synthesis of Pyrroloquinolines
Yu et al. (2016) described the use of related compounds in the ligand-free Cu-catalyzed synthesis of pyrroloquinolines, demonstrating an efficient method for creating complex molecular structures which could have applications in pharmaceuticals and materials science (Yu et al., 2016).
Synthesis of Merocyanine Dyes
Research by Abdel-Rahman and Khalil (1978) involved synthesizing merocyanine dyes using structures similar to this compound. These dyes could have various applications, including in biological staining and materials science (Abdel-Rahman & Khalil, 1978).
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-27-9-4-5-19(27)20(28-10-2-3-11-28)15-25-23(31)24(32)26-18-13-16-6-7-21(30)29-12-8-17(14-18)22(16)29/h4-5,9,13-14,20H,2-3,6-8,10-12,15H2,1H3,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCQOHQIIYGNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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